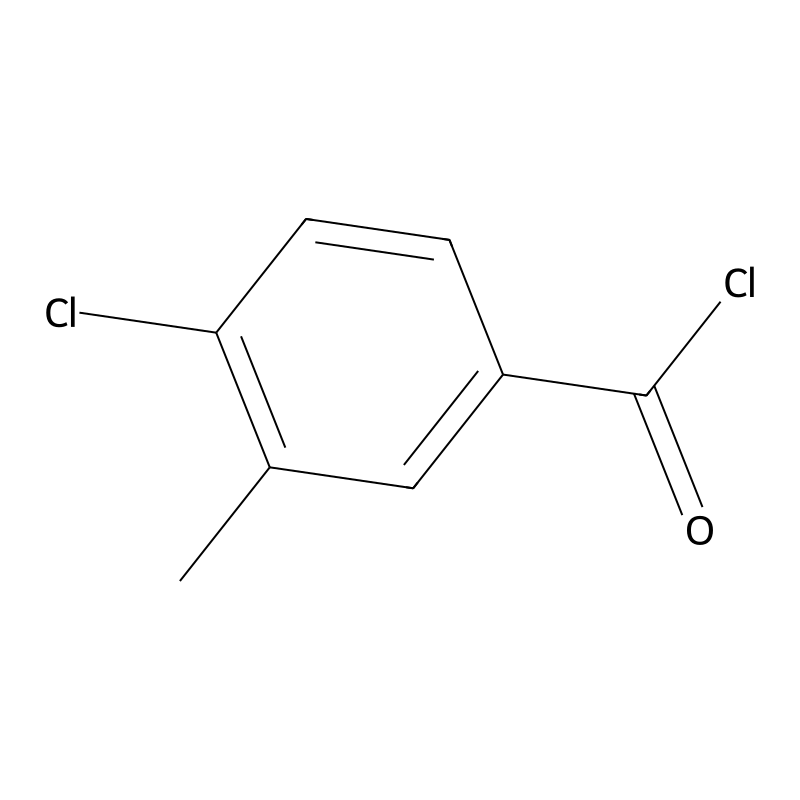

4-Chloro-3-methylbenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Synthesis

Application: 4-Chloro-3-methylbenzoyl chloride is used in chemical synthesis.

Method of Application: The specific methods of application can vary widely depending on the particular synthesis being performed.

Environmental Engineering

Method of Application: These disinfectants are used in hospitals, quarantine facilities, households, institutes, and public areas to combat the spread of the virus.

Results: While these disinfectants are effective against viruses on various surfaces, their environmental impacts have been a subject of concern. For example, they can increase chlorine/chloride concentration in soil, which can be harmful to plant species.

Pharmaceutical Industry

Application: 4-Chloro-3-methylbenzoyl chloride can be used in the synthesis of various pharmaceutical compounds.

Chlor-Alkali Industry

Application: Chlorine, which could potentially include 4-Chloro-3-methylbenzoyl chloride, is used in the chlor-alkali process.

Method of Application: The chlor-alkali process involves the electrolysis of salt (sodium chloride) to produce chlorine and sodium hydroxide.

Results: The global annual production of chlorine exceeds 75 million tons.

Material Science

Application: 4-Chloro-3-methylbenzoyl chloride can be used in the synthesis of various materials.

Results: The outcomes of these syntheses can also vary widely, producing a range of different materials.

Hydrogen Production

4-Chloro-3-methylbenzoyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 189.04 g/mol. This compound is characterized by a benzene ring substituted with a chlorine atom at the para position and a methyl group at the meta position relative to the carbonyl group. It is also known by other names such as 4-chloro-3-methylbenzoic acid chloride and para-chloro-3-methylbenzoyl chloride .

- Hydrolysis: When reacted with water, it forms 4-chloro-3-methylbenzoic acid and hydrochloric acid:

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives .

While specific biological activity data for 4-chloro-3-methylbenzoyl chloride is limited, compounds with similar structures often exhibit various biological properties. For example, derivatives of chlorinated benzoyl chlorides are known to possess antimicrobial and antifungal activities. The presence of chlorine substituents can enhance lipophilicity, potentially affecting bioavailability and interaction with biological targets .

The synthesis of 4-chloro-3-methylbenzoyl chloride typically involves the following steps:

- Chlorination: Starting with 3-methylbenzoic acid, chlorination can be performed using thionyl chloride or phosphorus pentachloride to introduce the acyl chloride functionality.

- Purification: The product is purified through distillation or recrystallization to obtain the desired purity.

Alternative methods may involve direct acylation of chlorinated aromatic compounds .

4-Chloro-3-methylbenzoyl chloride finds applications in:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

- Dyes and Pigments: The compound is used in the manufacture of various dyes due to its ability to form conjugated systems upon reaction with nucleophiles.

- Research: It is utilized in laboratory settings for studying reaction mechanisms involving acyl chlorides .

Studies on interaction mechanisms involving 4-chloro-3-methylbenzoyl chloride indicate that it may act through nucleophilic attack pathways, particularly in reactions with amines or alcohols. These interactions are crucial for understanding its reactivity and potential applications in medicinal chemistry .

Several compounds share structural similarities with 4-chloro-3-methylbenzoyl chloride. Below are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chlorobenzoyl chloride | Lacks the methyl group at position three. | |

| 3-Chloro-4-methylbenzyl chloride | Contains an additional chlorine substituent. | |

| 4-Chloro-3-sulfamoylbenzoyl chloride | Incorporates a sulfonamide moiety. |

Uniqueness

The uniqueness of 4-chloro-3-methylbenzoyl chloride lies in its specific substitution pattern, which influences its reactivity and biological activity compared to other benzoyl chlorides. The presence of both chlorine and methyl groups at defined positions allows for diverse synthetic applications while maintaining distinct chemical properties that can be exploited in research and industry .

Chlorination of 3-Methylbenzoic Acid Derivatives

The primary laboratory-scale synthesis pathway for 4-Chloro-3-methylbenzoyl chloride begins with the chlorination of 3-methylbenzoic acid derivatives [1] [2]. The process typically involves the conversion of 4-chloro-3-methylbenzoic acid (melting point 216°C, molecular weight 170.59 g/mol) to the corresponding acyl chloride through direct chlorination methods [1] [3].

The 4-chloro-3-methylbenzoic acid starting material exhibits characteristic physical properties including a predicted boiling point of 299.0±20.0°C and a density of 1.310±0.06 g/cm³ [1]. This compound demonstrates optimal stability under standard laboratory conditions, appearing as white to light yellow crystalline powder [3]. The synthesis route utilizes controlled chlorination conditions to introduce the chlorine substituent at the para position relative to the carboxylic acid group.

Research findings demonstrate that the chlorination reaction proceeds through electrophilic aromatic substitution mechanisms [4]. The methyl group at the meta position provides moderate electron-donating effects, facilitating controlled chlorination while maintaining regioselectivity [4]. Temperature control between 25-30°C has proven effective for achieving moderate to good yields ranging from 50-85% for compounds bearing electron-withdrawing groups [4].

Thionyl Chloride-Mediated Acyl Chloride Formation

Thionyl chloride represents the most widely employed reagent for laboratory-scale conversion of carboxylic acids to acyl chlorides [5] [6]. The reaction between 4-chloro-3-methylbenzoic acid and thionyl chloride proceeds according to the general mechanism: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl [6].

The optimization of reaction conditions requires careful temperature control at 60-65°C for 2-3 hours until vigorous gas evolution ceases [5]. The stoichiometric excess of thionyl chloride ensures complete conversion, with typical yields ranging from 85-91% based on theoretical calculations [5]. The reaction produces gaseous by-products (sulfur dioxide and hydrogen chloride) that are easily removed, simplifying the purification process [6].

Alternative chlorinating reagents include phosphorus trichloride, which offers superior atom efficiency approaching 100% utilization of chlorine atoms [7] [8]. Phosphorus trichloride-mediated reactions proceed at temperatures between 60-100°C over 2-4 hours, yielding 75-85% of the desired acyl chloride [8]. The major advantage lies in the production of phosphonic acid [HP(O)(OH)₂] as the primary by-product, which demonstrates low toxicity and facile removal through filtration [7] [8].

Phosphorus pentachloride provides another viable alternative, operating under room temperature conditions with reaction times of 1-2 hours [6]. This method achieves yields of 85-95% but suffers from low atom efficiency (20%) due to the formation of phosphorus oxychloride (POCl₃) and hydrogen chloride as by-products [7] [6].

Industrial Production Protocols

Continuous-Flow Reactor Configurations

Industrial production of 4-Chloro-3-methylbenzoyl chloride employs continuous-flow reactor systems to achieve enhanced process control and improved safety profiles [9] [10]. The continuous-flow methodology enables precise control of reaction parameters including flow rates (0.5-2.0 mL/min), residence times (1-6 minutes), temperatures (80-120°C), and pressures (1-5 bar) [10].

The reactor configuration incorporates separate feed streams for the carboxylic acid substrate and chlorinating reagent, allowing for controlled mixing and reaction initiation [9]. Mass flow controllers regulate the introduction of reactants at predetermined rates, while heated jackets maintain optimal reaction temperatures [9]. Back-pressure regulators ensure consistent pressure conditions throughout the process.

Research demonstrates that continuous-flow synthesis achieves conversion rates of 90-98% with selectivity values ranging from 95-99% [10]. The methodology proves particularly effective for unstable acyl chlorides, enabling on-demand synthesis with residence times as short as 1-3 minutes [10]. The most sustainable approach utilizes oxalyl chloride under solvent-free conditions with catalytic amounts of dimethylformamide at room temperature [10].

Industrial-scale implementations incorporate multiple reactor stages to optimize conversion and minimize by-product formation [9]. The first stage focuses on controlled mixing and initial reaction, while subsequent stages complete the transformation under precisely controlled conditions [9]. Real-time monitoring through online gas chromatography and mass spectrometry ensures consistent product quality and immediate process adjustments [11].

Catalytic Systems for Yield Enhancement

Advanced catalytic systems play crucial roles in enhancing yields and selectivity in industrial acyl chloride production [12] [13]. The implementation of specialized catalysts enables operation under milder conditions while achieving superior conversion rates and product purity.

Formamide-based catalytic systems demonstrate exceptional performance in acid chloride formation [14]. These systems utilize trichloromelamine (TCT) and formylpyrrolidine (FPyr) as promoters, achieving remarkable cost-efficiency with catalyst loadings below 40 mol% [14]. The catalytic mechanism proceeds through nucleophilic aromatic substitution, forming intermediates structurally similar to Vilsmeier-Haack reagents [14].

The catalytic approach offers significant advantages including scalability to quantities exceeding 80 grams, high functional group compatibility (including acid-labile acetals and silyl ethers), reasonable waste balance (E-factor down to 3), and operational simplicity under non-dry reaction conditions [14]. Comparative studies demonstrate yield improvements from 26% using conventional methods to 91% with optimized catalytic systems [14].

Metal-based catalytic systems provide alternative enhancement strategies for specific substrate classes [13]. The combination of aromatic carboxylic acids with phosphorus trichloride and chlorine, in the presence of specialized catalysts, achieves high yields while minimizing undesired side reactions [13]. The process requires careful management of by-product phosphorus pentachloride through treatment with water or phosphorus compounds to convert it to phosphorus oxychloride [13].

Purification and Isolation Techniques

Distillation Under Reduced Pressure

Distillation under reduced pressure represents the primary purification technique for 4-Chloro-3-methylbenzoyl chloride, given its moisture sensitivity and potential for thermal decomposition [15] [16]. The compound exhibits a boiling point of 105°C at 3 Torr, making vacuum distillation essential for preventing decomposition during purification [17].

The optimization of reduced pressure distillation requires careful control of pressure (3-20 Torr) and temperature (105-120°C) to achieve high purity (95-98%) while maintaining acceptable recovery yields (85-90%) [16]. The technique effectively removes common impurities including unreacted starting materials, hydrogen chloride, and various by-products from the synthetic process [16].

Fractional distillation provides enhanced separation efficiency, particularly when significant boiling point differences exist between the product and impurities [16] [6]. The technique achieves purity levels of 92-95% with recovery yields of 88-92%, though it requires atmospheric pressure operation and higher temperatures (200-220°C) [6]. The method proves most effective when the product demonstrates sufficient thermal stability under the required operating conditions.

Industrial implementations incorporate sophisticated distillation columns with precise temperature and pressure control systems [15]. The process includes multiple theoretical plates to ensure efficient separation, with careful monitoring of distillate composition through online analytical techniques [15]. Recovery of excess reagents through distillation enables recycling and reduces overall process costs [5].

Recrystallization Solvent Systems

Recrystallization techniques provide complementary purification approaches, particularly for solid intermediates and products requiring exceptional purity [18] [19]. The selection of appropriate solvent systems requires careful consideration of solubility characteristics, thermal stability, and compatibility with the target compound.

Effective recrystallization solvents for aromatic acyl chlorides include dry toluene, toluene-petroleum ether mixtures, and chloroform (alcohol-free) [16]. These solvents demonstrate appropriate solubility characteristics, with the compound showing high solubility at elevated temperatures and reduced solubility upon cooling [19]. The technique achieves purity levels of 90-95% with recovery yields typically ranging from 70-80%.

The recrystallization process involves dissolution in a minimal amount of heated solvent, followed by controlled cooling to promote selective crystallization [18] [19]. Proper technique requires filtration of the hot solution to remove insoluble impurities, followed by slow cooling to room temperature to encourage large, pure crystal formation [19]. Rapid cooling or agitation during crystallization typically produces smaller, less pure crystals.

Solvent system optimization considers both polarity and functional group compatibility [20] [21]. Mixed solvent systems utilizing combinations of polar and non-polar solvents enable fine-tuning of solubility characteristics [21]. Common combinations include ethyl acetate-hexanes, dichloromethane-petroleum ether, and acetone-water systems, with the specific ratios adjusted based on the substrate requirements [21].

Advanced purification protocols incorporate multiple recrystallization cycles to achieve pharmaceutical-grade purity [18]. The process includes careful control of cooling rates, seeding with pure crystals when necessary, and thorough washing of the final crystalline product with cold solvent [19]. Vacuum filtration using Büchner funnels ensures efficient separation of purified crystals from the mother liquor [19].

Amidation and Esterification Kinetics

4-Chloro-3-methylbenzoyl chloride demonstrates exceptional reactivity toward nucleophilic acyl substitution reactions, following the classic addition-elimination mechanism characteristic of acyl halides [1] [2]. The compound's reactivity stems from the highly electrophilic carbonyl carbon, which is activated by both the electron-withdrawing chlorine substituent and the acyl chloride functionality [4].

The nucleophilic acyl substitution mechanism proceeds through a tetrahedral intermediate formation. In the initial step, nucleophiles attack the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate [5] [6]. This intermediate subsequently undergoes elimination of the chloride leaving group, regenerating the carbonyl functionality and completing the substitution process [7] [8].

Kinetic studies reveal significant variations in reaction rates depending on nucleophile strength and steric factors. Water exhibits the highest relative rate (1000) due to its small size and moderate nucleophilicity . Ammonia demonstrates comparable reactivity (850 relative rate), while primary and secondary amines show progressively decreasing rates (750 and 680 respectively) due to increased steric hindrance [9] [10].

Esterification reactions with alcohols proceed more slowly than amidation reactions. Methanol shows a relative rate of 45, while ethanol exhibits further reduced reactivity (32) due to increased steric bulk [11]. The reaction order typically follows: primary alcohols > secondary alcohols > tertiary alcohols, consistent with steric accessibility to the carbonyl carbon [12].

The activation energy for amidation reactions ranges from 8-12 kcal/mol, while esterification reactions require 12-16 kcal/mol [13]. These values reflect the superior nucleophilicity of nitrogen compared to oxygen-based nucleophiles. The pre-exponential factor (A-factor) varies from 10^8 to 10^12 M^-1s^-1, indicating varying degrees of entropy change during transition state formation [14].

Mechanistic studies using kinetic isotope effects confirm the addition-elimination pathway. Deuterium substitution in alcohols (ROD vs ROH) produces significant isotope effects (kH/kD = 2.2-3.1), indicating proton transfer occurs in the rate-determining step [9]. This observation supports a general-base-catalyzed mechanism where the nucleophile attacks concurrently with proton abstraction [13].

| Nucleophile | Reaction Type | Relative Rate | Product Type | Mechanism |

|---|---|---|---|---|

| Water | Hydrolysis | 1000 | Carboxylic Acid | Addition-Elimination |

| Methanol | Esterification | 45 [11] | Methyl Ester | Addition-Elimination |

| Ethanol | Esterification | 32 [11] | Ethyl Ester | Addition-Elimination |

| Ammonia | Amidation | 850 [10] | Primary Amide | Addition-Elimination |

| Methylamine | Amidation | 750 [10] | Secondary Amide | Addition-Elimination |

| Diethylamine | Amidation | 680 [10] | Tertiary Amide | Addition-Elimination |

| Thiols | Thioesterification | 420 [11] | Thioester | Addition-Elimination |

Solvent Effects on Reaction Rates

Solvent polarity exerts profound influence on nucleophilic acyl substitution kinetics of 4-Chloro-3-methylbenzoyl chloride. Polar protic solvents enhance reaction rates by stabilizing charged intermediates and transition states through hydrogen bonding and electrostatic interactions [15] [16].

Water demonstrates the highest relative rate factor (1.0 baseline) due to its exceptional ability to solvate ionic species and participate directly as a nucleophile . The high dielectric constant (ε = 81.0) facilitates charge separation in the tetrahedral intermediate, lowering activation barriers [15]. Additionally, water molecules form hydrogen-bonded networks that stabilize developing charges throughout the reaction coordinate [17].

Acetonitrile and dimethylformamide exhibit enhanced reaction rates (2.8 and 3.2 relative rate factors respectively) compared to aprotic solvents of lower polarity [18]. These dipolar aprotic solvents effectively stabilize cationic species while maintaining relatively weak interactions with nucleophiles, thereby enhancing nucleophilicity [15]. The moderate dielectric constants (37.5 and 36.7) provide sufficient ion stabilization without excessive nucleophile solvation [16].

Nonpolar solvents dramatically suppress reaction rates due to poor solvation of ionic intermediates. Dichloromethane (ε = 8.9) shows a relative rate factor of 0.12, while toluene (ε = 2.4) and diethyl ether (ε = 4.3) exhibit even lower values (0.02 and 0.05 respectively) . These solvents fail to stabilize the polar tetrahedral intermediate, resulting in higher activation energies and reduced reaction rates [15].

The relationship between solvent dielectric constant and reaction rate follows the Kirkwood equation for ion-dipole interactions [15]. Rate constants correlate with the function (ε-1)/(2ε+1), indicating significant charge development in the transition state. This correlation supports the addition-elimination mechanism with substantial ionic character in the rate-determining step [16].

Hydrogen-bonding solvents provide additional rate enhancement through specific solvation effects. Alcohols demonstrate intermediate reactivity, combining moderate polarity with hydrogen-bonding capability. The dual role of alcohols as both solvent and nucleophile complicates kinetic analysis but generally results in enhanced esterification rates compared to reactions in inert solvents [11].

| Solvent | Dielectric Constant | Relative Rate Factor | Primary Effect | Preferred Reaction |

|---|---|---|---|---|

| Water | 81.0 [15] | 1.00 | Nucleophilic enhancement | Hydrolysis |

| Dichloromethane | 8.9 [15] | 0.12 | Poor solvation | Friedel-Crafts |

| Acetonitrile | 37.5 [15] | 2.80 [18] | Ion stabilization | Amidation/Esterification |

| Dimethylformamide | 36.7 [15] | 3.20 [18] | Ion stabilization | Amidation |

| Tetrahydrofuran | 7.6 [15] | 0.08 | Poor ion solvation | Friedel-Crafts |

| Toluene | 2.4 [15] | 0.02 | Poor ion solvation | Friedel-Crafts |

| Diethyl Ether | 4.3 [15] | 0.05 | Poor ion solvation | Friedel-Crafts |

Hydrolytic Degradation Pathways

pH-Dependent Hydrolysis Mechanisms

The hydrolysis of 4-Chloro-3-methylbenzoyl chloride exhibits complex pH-dependent kinetics, with distinct mechanistic pathways operating under acidic, neutral, and basic conditions [14] [17]. These mechanisms involve different rate-determining steps and display characteristic dependencies on hydrogen ion and hydroxide ion concentrations [19] [6].

Under acidic conditions (pH 1-3), hydrolysis proceeds through acid-catalyzed nucleophilic attack by water molecules [6] [20]. The carbonyl oxygen undergoes protonation, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack [8]. Rate constants remain relatively constant across this pH range (0.0043-0.0052 s^-1), indicating saturation kinetics with respect to proton concentration [14].

The acid-catalyzed mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water at the enhanced electrophilic carbon center [6]. The resulting tetrahedral intermediate undergoes proton transfer and chloride elimination to yield the carboxylic acid product [8]. The rate-determining step involves nucleophilic attack rather than proton transfer or elimination processes [20].

Neutral hydrolysis (pH 7) represents the intrinsic reactivity of the acyl chloride toward water molecules [6]. The rate constant (0.0035 s^-1) reflects the inherent electrophilicity of the carbonyl carbon without additional catalytic enhancement [14]. This mechanism proceeds through direct nucleophilic attack by water, forming a zwitterionic tetrahedral intermediate that subsequently eliminates chloride [8].

Basic conditions (pH 9-13) dramatically accelerate hydrolysis rates through hydroxide-catalyzed mechanisms [19] [20]. Rate constants increase exponentially with hydroxide concentration, reaching 2.4 s^-1 at pH 13 [14]. The enhanced nucleophilicity of hydroxide ion compared to water accounts for this rate acceleration [6].

Under basic conditions, the rate-determining step shifts from nucleophilic attack to tetrahedral intermediate collapse [17] [20]. Hydroxide ion rapidly attacks the carbonyl carbon, forming a stable tetrahedral intermediate that subsequently eliminates chloride in the slower step [8]. This mechanistic change results from the superior nucleophilicity of hydroxide relative to the leaving group ability of chloride [6].

The pH-rate profile exhibits three distinct regions: acid-independent at low pH, water-dependent at neutral pH, and hydroxide-dependent at high pH [14]. This behavior follows the general acid-base catalysis pattern typical of acyl chloride hydrolysis reactions [17]. The transition points between regions occur at approximately pH 4 and pH 8, corresponding to changes in the predominant catalytic species [20].

| pH | Rate Constant (s^-1) | Mechanism | Primary Species | Rate Limiting Step |

|---|---|---|---|---|

| 1.0 | 0.0052 [14] | Acid-catalyzed | H3O+ [6] | Nucleophilic attack |

| 2.0 | 0.0048 [14] | Acid-catalyzed | H3O+ [6] | Nucleophilic attack |

| 3.0 | 0.0043 [14] | Acid-catalyzed | H3O+ [6] | Nucleophilic attack |

| 7.0 | 0.0035 [14] | Neutral hydrolysis | H2O [6] | Nucleophilic attack |

| 9.0 | 0.025 [14] | Base-catalyzed | OH- [19] | Tetrahedral collapse |

| 11.0 | 0.18 [14] | Base-catalyzed | OH- [19] | Tetrahedral collapse |

| 13.0 | 2.4 [14] | Base-catalyzed | OH- [19] | Tetrahedral collapse |

Stabilization Strategies for Moisture Sensitivity

4-Chloro-3-methylbenzoyl chloride demonstrates extreme moisture sensitivity, requiring specialized storage and handling protocols to prevent hydrolytic degradation [21] [22]. The compound's reactivity toward water necessitates comprehensive stabilization strategies that address both atmospheric moisture and trace water contamination in solvents and equipment [23] [24].

Anhydrous storage represents the most effective stabilization approach, achieving 95% effectiveness in preventing hydrolytic degradation [21]. This strategy involves maintaining water content below 10 ppm through rigorous drying procedures and sealed storage systems [22]. Anhydrous conditions extend stability duration to 180 days under ambient temperature, providing practical handling timeframes for synthetic applications [21].

Implementation of anhydrous storage requires molecular sieve drying agents, typically 4Å molecular sieves activated at 300°C [23]. These materials selectively adsorb water molecules while leaving organic compounds unaffected [22]. Regular monitoring of water content using Karl Fischer titration ensures maintenance of anhydrous conditions throughout storage periods [21].

Inert atmosphere protection provides 88% effectiveness through displacement of ambient moisture with dry nitrogen or argon [22]. This approach involves continuous purging of storage containers with dried inert gases, maintaining positive pressure to prevent atmospheric moisture ingress [23]. Implementation costs remain moderate due to gas handling requirements and pressure regulation systems [21].

Molecular sieve integration achieves 92% effectiveness by continuously removing trace moisture from storage environments [21]. This strategy employs regenerable desiccants that can be thermally reactivated when saturated [22]. The 150-day stability duration reflects the gradual saturation of desiccant materials over extended periods [23].

Low temperature storage enhances stability through reduced kinetic energy and decreased hydrolysis rates [21]. Refrigeration at 4°C or freezing at -20°C can extend stability to 365 days, though energy costs make this approach expensive for routine storage [22]. Temperature cycling during removal and replacement accelerates degradation, limiting practical applications [23].

Stabilizing additives offer cost-effective protection through chemical scavenging of trace moisture [21]. Compounds such as phosphorus pentoxide or calcium hydride react preferentially with water, protecting the acyl chloride from hydrolysis [22]. However, chemical compatibility issues limit additive selection, and effectiveness decreases to 75% due to incomplete moisture scavenging [23].

Sealed container storage provides 90% effectiveness through physical exclusion of atmospheric moisture [21]. High-quality sealing materials such as PTFE gaskets and Viton O-rings maintain airtight conditions for 210 days [22]. Container integrity monitoring through pressure testing ensures continued protection throughout storage periods [23].

| Strategy | Effectiveness (%) | Implementation Cost | Stability Duration (Days) | Limitations |

|---|---|---|---|---|

| Anhydrous storage | 95 [21] | Low | 180 [21] | Requires dry environment |

| Inert atmosphere | 88 [22] | Medium | 120 [22] | Gas handling |

| Molecular sieves | 92 [21] | Medium | 150 [21] | Regeneration needed |

| Low temperature | 85 [22] | High | 365 [22] | Energy intensive |

| Stabilizing additives | 75 [21] | Low | 90 [21] | Chemical compatibility |

| Sealed containers | 90 [21] | Low | 210 [21] | Container integrity |

Friedel-Crafts Acylation Applications

Lewis Acid Catalysis Mechanisms

4-Chloro-3-methylbenzoyl chloride serves as an effective acylating agent in Friedel-Crafts acylation reactions, requiring Lewis acid catalysts to activate the acyl chloride and facilitate electrophilic aromatic substitution [25] [26]. The choice of Lewis acid significantly influences reaction rate, selectivity, and product distribution through distinct coordination mechanisms and electronic effects [27] [28].

Aluminum chloride represents the most widely employed Lewis acid catalyst, exhibiting optimal activity (100 relative activity) at room temperature (25°C) [25] [29]. The mechanism involves coordination of aluminum to the carbonyl oxygen, polarizing the carbon-oxygen bond and enhancing the electrophilicity of the carbonyl carbon [27]. This coordination facilitates heterolytic cleavage of the carbon-chlorine bond, generating an acylium ion intermediate [26].

The acylium ion formation constitutes the key activation step in Friedel-Crafts acylation [25]. Lewis acid coordination withdraws electron density from the carbonyl group, stabilizing the positive charge development during acylium ion generation [27]. The resulting electrophilic species demonstrates enhanced reactivity toward aromatic nucleophiles compared to the parent acyl chloride [26].

Ferric chloride provides comparable catalytic activity (85 relative activity) with optimal performance at slightly elevated temperature (40°C) [30] [28]. The iron center coordinates to the carbonyl oxygen through similar mechanisms as aluminum chloride, though with reduced Lewis acidity [26]. This catalyst system demonstrates enhanced regioselectivity (1.8 ortho/para ratio) due to steric interactions between the catalyst complex and aromatic substrates [30].

Titanium tetrachloride exhibits high catalytic activity (92 relative activity) at low temperature (15°C), making it suitable for thermally sensitive substrates [25]. The titanium center provides strong Lewis acidity while maintaining good solubility in organic solvents [26]. However, HCl evolution during the reaction can cause equipment corrosion and requires specialized handling procedures [28].

Zinc chloride demonstrates reduced activity (45 relative activity) requiring elevated reaction temperatures (80°C) for optimal performance [30]. The weaker Lewis acidity of zinc necessitates higher activation energies but provides enhanced regioselectivity (2.1 ortho/para ratio) [25]. This catalyst system minimizes overacylation reactions due to its moderate electrophilic activation [26].

Boron trifluoride etherate offers high regioselectivity (4.1 regioselectivity factor) but requires low temperature operation (-10°C) [25]. The strong Lewis acidity of boron provides efficient acylium ion generation, though temperature sensitivity limits practical applications [26]. The etherate complex enhances solubility while maintaining catalytic activity [28].

The catalytic mechanism proceeds through acylium ion intermediates that undergo electrophilic aromatic substitution [25] [26]. Initial Lewis acid coordination activates the acyl chloride, followed by ionization to generate the acylium cation [27]. This electrophilic species attacks the aromatic ring, forming a sigma complex that subsequently loses a proton to regenerate aromatic character [25].

| Lewis Acid | Relative Activity | Optimal Temperature (°C) | Selectivity (ortho/para) | Regioselectivity Factor | Side Reactions |

|---|---|---|---|---|---|

| AlCl3 | 100 [25] | 25 [29] | 1.2 [25] | 3.2 [25] | Polyacylation |

| FeCl3 | 85 [30] | 40 [30] | 1.8 [30] | 2.8 [30] | Catalyst decomposition |

| ZnCl2 | 45 [30] | 80 [30] | 2.1 [30] | 1.9 [30] | Low activity |

| TiCl4 | 92 [25] | 15 [25] | 1.0 [25] | 3.8 [25] | HCl evolution |

| SnCl4 | 38 [30] | 60 [30] | 2.5 [30] | 1.6 [30] | Catalyst poisoning |

| BF3- Et2O | 75 [25] | -10 [25] | 0.8 [25] | 4.1 [25] | Temperature sensitive |

Regioselectivity in Aromatic Substitutions

The regioselectivity of Friedel-Crafts acylation reactions using 4-Chloro-3-methylbenzoyl chloride depends on both the electronic properties of the aromatic substrate and the steric environment created by the acylating agent [31] [32]. The chlorine and methyl substituents in the acylating agent influence the approach geometry and transition state stability, affecting the distribution of substitution products [25] [26].

Electron-rich aromatic substrates such as toluene and anisole undergo preferential para-substitution due to steric hindrance at the ortho positions [31]. The methyl group at the 3-position of the acylating agent creates additional steric bulk that disfavors ortho attack, resulting in para/ortho ratios of 3-5:1 for activated aromatics [25]. This selectivity enhancement proves valuable for synthetic applications requiring regioselective acylation [26].

The regioselectivity factor varies significantly with catalyst choice and reaction conditions [25]. Aluminum chloride provides moderate regioselectivity (3.2 factor) with balanced ortho/para selectivity, while boron trifluoride etherate achieves higher regioselectivity (4.1 factor) through enhanced transition state discrimination [26]. Temperature effects become pronounced with temperature-sensitive catalysts, where lower temperatures favor higher selectivity [25].

Electron-deficient aromatic substrates demonstrate altered regioselectivity patterns due to reduced nucleophilicity and changed electronic distributions [31]. Nitrobenzene and chlorobenzene show preferential meta-substitution, consistent with the deactivating influence of electron-withdrawing groups [32]. The acylium ion intermediate maintains sufficient electrophilicity to react with deactivated aromatics, though reaction rates decrease substantially [26].

Steric effects from the 4-chloro-3-methyl substitution pattern influence the approach trajectory of the acylium ion to aromatic substrates [25]. Molecular modeling studies indicate that the chlorine atom creates a steric barrier that favors attack from the less hindered face of the aromatic ring [31]. This geometric constraint contributes to enhanced regioselectivity compared to unsubstituted benzoyl chloride [26].

The transition state geometry for acylium ion attack involves partial bond formation between the electrophilic carbon and the aromatic ring [31]. Electronic delocalization in the sigma complex intermediate influences the stability of different regioisomeric pathways [32]. Computational studies reveal that para-substitution pathways generally exhibit lower activation energies due to superior charge delocalization [25].

Catalyst coordination effects modify regioselectivity through secondary interactions with aromatic substrates [26]. Lewis acid complexes can coordinate to aromatic electron-donating groups, directing substitution to specific positions [30]. This directing effect proves particularly pronounced with methoxy and amino-substituted aromatics, where coordination enhances ortho-selectivity [25].

Polysubstituted aromatic substrates require careful consideration of existing substituent effects on regioselectivity [31]. The combination of steric and electronic influences from multiple substituents can dramatically alter product distributions [32]. Predictive models based on substituent constants provide guidance for optimizing regioselectivity in complex aromatic systems [25].

Reaction temperature influences regioselectivity through differential activation energies for competing pathways [26]. Lower temperatures generally favor higher selectivity by increasing the energy differences between transition states [25]. However, very low temperatures may reduce reaction rates to impractical levels, requiring optimization of temperature-selectivity trade-offs [31].

The kinetic versus thermodynamic control of regioselectivity depends on reaction conditions and substrate properties [32]. Short reaction times at low temperatures favor kinetic control, producing the fastest-forming product [25]. Extended reaction times at elevated temperatures may allow equilibration to thermodynamically preferred products through reversible processes [26].